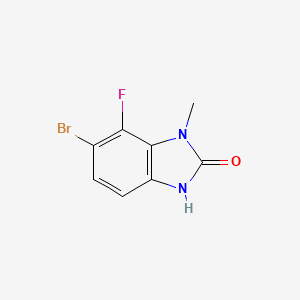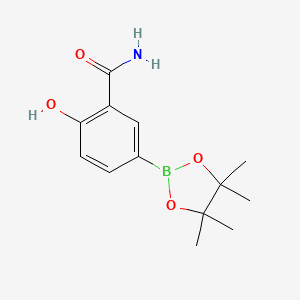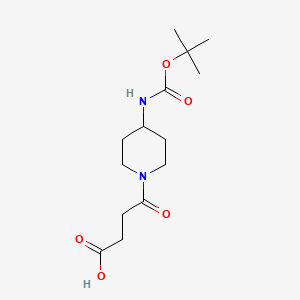
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and fluorine substituents on the benzimidazole ring, which can significantly influence its chemical and biological properties. The molecular formula of this compound is C8H6BrFN2O, and it has a molecular weight of 245.05 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-7-fluoro-1,3-dihydro-1-methyl-2H-benzimidazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Benzimidazol-2-one, 7-bromo-6-fluoro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one, 6-chloro-7-fluoro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one, 6-bromo-7-chloro-1,3-dihydro-1-methyl-
Uniqueness
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is unique due to the specific combination of bromine and fluorine substituents on the benzimidazole ring.
Eigenschaften
Molekularformel |
C8H6BrFN2O |
|---|---|
Molekulargewicht |
245.05 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-7-5(11-8(12)13)3-2-4(9)6(7)10/h2-3H,1H3,(H,11,13) |
InChI-Schlüssel |
KNJRZSVCFOXYAC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2F)Br)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)



![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)

![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)



![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)

